N-(1-Cyclopropylethyl)-4-methoxyaniline (CAS 1020962-38-2): A Strategic Building Block in Modern Medicinal Chemistry
N-(1-Cyclopropylethyl)-4-methoxyaniline (CAS 1020962-38-2): A Strategic Building Block in Modern Medicinal Chemistry
Executive Summary & Structural Rationale
In the landscape of modern drug discovery, the strategic selection of chemical building blocks dictates both the pharmacokinetic viability and the synthetic tractability of target active pharmaceutical ingredients (APIs). N-(1-cyclopropylethyl)-4-methoxyaniline (CAS 1020962-38-2) is a highly specialized secondary amine that serves a dual purpose in medicinal chemistry[1].
Structurally, the molecule comprises two critical domains:
-
The 1-Cyclopropylethyl Moiety: The cyclopropyl ring is frequently deployed as a "magic methyl" equivalent. It provides unique sp2 -like character that enhances binding affinity through CH-π interactions, while its steric bulk conformationally restricts the adjacent amine. Crucially, it resists CYP450-mediated oxidative metabolism at the alpha position far better than a flexible isopropyl chain.
-
The p-Methoxyphenyl (PMP) Group: While the PMP group can serve as a lipophilic anchor and hydrogen bond acceptor in a final API, it is most commonly utilized as a redox-active protecting group for primary amines. Primary chiral amines (like 1-cyclopropylethylamine) are volatile, prone to over-alkylation, and difficult to handle. The PMP-protected variant (CAS 1020962-38-2) is a stable, easily functionalized surrogate[2].
Table 1: Physicochemical & Pharmacokinetic Predictors
| Property | Value | Implication for Drug Design |
| Molecular Formula | C₁₂H₁₇NO | - |
| Molecular Weight | 191.27 g/mol | Low MW allows for downstream functionalization without exceeding Lipinski limits[1]. |
| LogP (Calculated) | 2.91 | Optimal lipophilicity for membrane permeability[1]. |
| Topological Polar Surface Area | 21.26 Ų | Excellent CNS penetration potential if incorporated into neuro-active APIs[1]. |
| Hydrogen Bond Donors | 1 | Secondary amine NH available for functionalization or target binding[1]. |
| Hydrogen Bond Acceptors | 2 | Methoxy oxygen and amine nitrogen[1]. |
Synthetic Workflow: Direct Reductive Amination
The synthesis of N-(1-cyclopropylethyl)-4-methoxyaniline from 1-cyclopropylethan-1-one and p-anisidine presents a specific chemical challenge: ketones with adjacent cyclopropyl groups are sterically hindered and electronically deactivated, making spontaneous imine formation thermodynamically unfavorable.
To overcome this, Titanium(IV) isopropoxide ( Ti(OiPr)4 ) is employed. As an application scientist, it is critical to understand the causality here: Ti(OiPr)4 acts not just as a potent Lewis acid to activate the carbonyl, but also as an irreversible water scavenger. This drives the sterically hindered imine condensation to absolute completion before the hydride source is introduced, preventing the premature reduction of the starting ketone into an alcohol[3][4].
Synthetic workflow and downstream applications of CAS 1020962-38-2.
Protocol 1: Ti-Mediated Reductive Amination
Self-Validating System: The success of this protocol relies on the visual cue of TiO2 precipitation during the aqueous quench, confirming the complete consumption and hydrolysis of the titanium reagent.
-
Imine Formation: In an oven-dried flask under inert atmosphere, dissolve 1-cyclopropylethan-1-one (1.0 eq) and p-anisidine (1.05 eq) in anhydrous THF. Add Ti(OiPr)4 (1.2 eq) dropwise. Stir at ambient temperature for 12 hours[4].
-
Reduction: Cool the reaction mixture to 0 °C. Carefully add Sodium Borohydride ( NaBH4 ) (1.5 eq) in absolute ethanol. Stir for 4 hours, allowing the mixture to slowly warm to room temperature[3].
-
Quench & Workup: Quench the reaction by adding water (Caution: exothermic gas evolution and massive precipitation of white TiO2 salts). Filter the resulting slurry through a pad of Celite, washing thoroughly with ethyl acetate.
-
Isolation: Separate the organic layer, wash with brine, dry over Na2SO4 , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure secondary amine.
Deprotection Dynamics: Oxidative Cleavage of the PMP Group
When CAS 1020962-38-2 is utilized as a chiral amine surrogate, the PMP group must eventually be cleaved to liberate the primary 1-cyclopropylethylamine. Because the PMP group is highly electron-rich, it is uniquely susceptible to single-electron oxidation.
Mechanistic Causality: Ceric Ammonium Nitrate (CAN) acts as a single-electron oxidant, selectively targeting the p-methoxyphenyl ring to generate a radical cation. Subsequent trapping by water forms a hemiaminal intermediate, which rapidly fragments to release the free aliphatic amine and p-benzoquinone[2][5].
Oxidative cleavage mechanism of the p-methoxyphenyl (PMP) group via CAN.
Table 2: Reagent Selection Matrix for PMP Cleavage
| Oxidant | Equivalents | Reaction Time | Byproducts | Scalability & Operational Notes |
| Ceric Ammonium Nitrate (CAN) | 3.0 - 5.0 | 15 - 30 min | p-Benzoquinone, Ce salts | Standard bench scale; poor atom economy for process scale[2]. |
| Trichloroisocyanuric Acid (TCCA) | 0.5 | 1 - 2 hours | Cyanuric acid | Excellent for scale-up; highly atom-economical and mild[6]. |
| Periodic Acid ( H5IO6 ) | 1.0 - 1.5 | 1 - 2 hours | Iodic acid | Mild alternative; operates exceptionally well at low pH[2]. |
Protocol 2: Oxidative Cleavage via CAN
Self-Validating System: The generation of p-benzoquinone (a bright yellow/orange byproduct) serves as an internal visual indicator that the oxidative cleavage is proceeding successfully.
-
Preparation: Dissolve N-(1-cyclopropylethyl)-4-methoxyaniline (1.0 eq) in a 4:1 mixture of Acetonitrile and Water. Cool the solution to precisely 0 °C to prevent over-oxidation or polymerization of the quinone byproduct[5].
-
Oxidation: Prepare a solution of CAN (3.5 eq) in water. Add this dropwise to the amine solution over 15 minutes. The solution will immediately turn dark orange.
-
Phase Separation (Critical Step): Stir for 30 minutes at 0 °C. Dilute with Ethyl Acetate and water. Do not basify yet. Extract the aqueous layer with EtOAc three times. This removes the p-benzoquinone byproduct while the protonated free amine remains safely in the aqueous phase.
-
Amine Liberation: Basify the aqueous layer to pH 12 using 2M NaOH. Extract the liberated 1-cyclopropylethylamine with Dichloromethane (DCM). Dry the combined DCM layers over Na2SO4 and concentrate carefully (the free amine is volatile).
Sources
- 1. chemscene.com [chemscene.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
